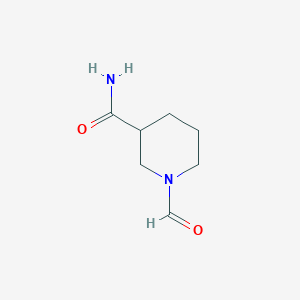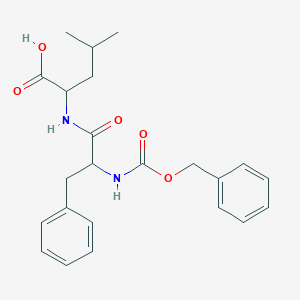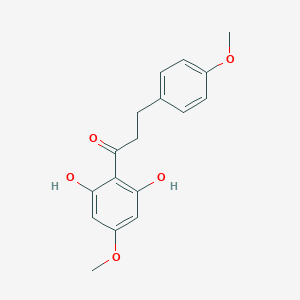
2',6'-二羟基-4,4'-二甲氧基二氢查耳酮
描述
Calomelanone belongs to the class of organic compounds known as 2'-hydroxy-dihydrochalcones. These are organic compounds containing dihydrochalcone skeleton that carries a hydroxyl group at the 2'-position. Thus, calomelanone is considered to be a flavonoid lipid molecule. Calomelanone is considered to be a practically insoluble (in water) and relatively neutral molecule.
科学研究应用
抗癌活性
Calomelanone已被确定在癌症治疗中具有巨大的潜力。它通过诱导癌细胞凋亡而表现出抗增殖作用。 该化合物激活caspase-3,-8和-9,并调节Bcl-2家族蛋白的表达,这些蛋白在凋亡的内在途径中至关重要 .
抗炎特性
查耳酮,包括Calomelanone,据报道具有抗炎特性。 这些化合物可以干扰各种炎症途径,可能使其在治疗慢性炎症性疾病中发挥作用 .
抗菌作用
Calomelanone的结构特征使其能够与微生物细胞膜和细胞内靶标相互作用,从而赋予其抗菌能力。 这使得它成为进一步研究其作为抗菌剂使用的候选者 .
抗氧化潜力
Calomelanone与其他查耳酮一样,由于其酚类结构而具有抗氧化特性。 抗氧化剂在保护细胞免受氧化应激方面很重要,氧化应激与许多疾病有关,包括神经退行性疾病 .
食品和饮料行业应用
作为具有认证色谱纯度的主要参考物质,Calomelanone可用于食品和饮料行业中的质量控制和标准化目的 .
合成化学和药物发现
Calomelanone是合成众多查耳酮衍生物的灵感来源。 由于其生物活性,它提供了一个可以修改以增强效力并降低毒性的化学框架,为药物发现开辟了新途径 .
作用机制
Target of Action
The primary targets of 2’,6’-Dihydroxy-4,4’-dimethoxydihydrochalcone, also known as Calomelanone, are Cyclooxygenase-1 (COX-1) and Cyclooxygenase-2 (COX-2) . These enzymes play a crucial role in the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain.
Mode of Action
Calomelanone interacts with its targets, COX-1 and COX-2, by inhibiting their activity . This inhibition prevents the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation and pain.
Biochemical Pathways
The compound affects the arachidonic acid pathway . By inhibiting COX-1 and COX-2, it prevents the production of prostaglandins from arachidonic acid. This results in the reduction of inflammation and pain, as prostaglandins are key mediators of these physiological responses.
Result of Action
The inhibition of COX-1 and COX-2 by Calomelanone leads to a decrease in the production of prostaglandins . This results in a reduction of inflammation and pain, as prostaglandins are key mediators of these physiological responses.
生化分析
Biochemical Properties
It has been suggested that it may interact with various enzymes, proteins, and other biomolecules
Cellular Effects
It is believed to influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is believed to exert its effects at the molecular level, potentially involving binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
属性
IUPAC Name |
1-(2,6-dihydroxy-4-methoxyphenyl)-3-(4-methoxyphenyl)propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18O5/c1-21-12-6-3-11(4-7-12)5-8-14(18)17-15(19)9-13(22-2)10-16(17)20/h3-4,6-7,9-10,19-20H,5,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVDZZNWYISOIDK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCC(=O)C2=C(C=C(C=C2O)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00956679 | |
| Record name | 1-(2,6-Dihydroxy-4-methoxyphenyl)-3-(4-methoxyphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00956679 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35241-54-4 | |
| Record name | 1-(2,6-Dihydroxy-4-methoxyphenyl)-3-(4-methoxyphenyl)-1-propanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=35241-54-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(2,6-Dihydroxy-4-methoxyphenyl)-3-(4-methoxyphenyl)propan-1-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035241544 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(2,6-Dihydroxy-4-methoxyphenyl)-3-(4-methoxyphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00956679 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(2,6-dihydroxy-4-methoxyphenyl)-3-(4-methoxyphenyl)propan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.675 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the primary mechanisms of action for calomelanone's anticancer activity?
A: Calomelanone, also known as 1-(2,6-Dihydroxy-4-methoxyphenyl)-3-(4-methoxyphenyl)propan-1-one, exerts its anticancer effects primarily through the induction of apoptosis, a form of programmed cell death. Research has shown that calomelanone achieves this by triggering the intrinsic apoptotic pathway, which involves disrupting the mitochondrial transmembrane potential (MTP) [, ]. This disruption leads to the activation of caspases, enzymes responsible for dismantling cellular components during apoptosis. Specifically, calomelanone has been shown to activate caspase-3, caspase-8, and caspase-9 [, ]. Furthermore, calomelanone influences the expression of Bcl-2 family proteins, key regulators of apoptosis. It upregulates pro-apoptotic proteins Bax and Bak while downregulating anti-apoptotic protein Bcl-xL [].
Q2: How does the structure of calomelanone contribute to its anticancer activity?
A: While the provided research [, ] focuses primarily on the mechanisms of action rather than in-depth structure-activity relationship (SAR) studies, one study [] investigated two dihydrochalcone derivatives, including calomelanone. This research suggests that the presence of specific functional groups, such as hydroxyl and methoxy groups on the dihydrochalcone scaffold, likely contributes to its anticancer activity. Further investigations involving modifications to these functional groups and their impact on potency and selectivity would provide valuable insights into the SAR of calomelanone.
Q3: What are the potential advantages and limitations of calomelanone as a potential anticancer agent?
A: Calomelanone demonstrates promising anticancer activity against various cancer cell lines, including HL-60 (acute promyelocytic leukemia), U937 (monocytic leukemia), and HepG2 (hepatocellular carcinoma) [, ]. Its ability to induce both apoptosis and autophagy suggests a multi-faceted approach to targeting cancer cells. Additionally, its interaction with multiple signaling pathways, including the mitochondrial pathway and Bcl-2 family proteins, further supports its potential as a therapeutic agent [, ].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


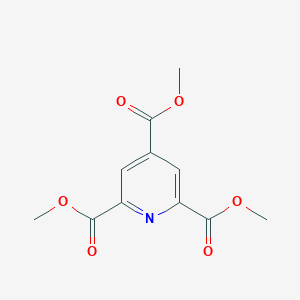
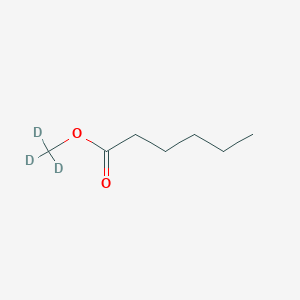
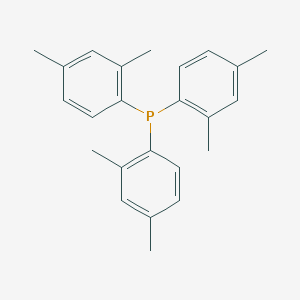
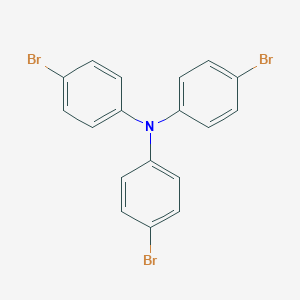
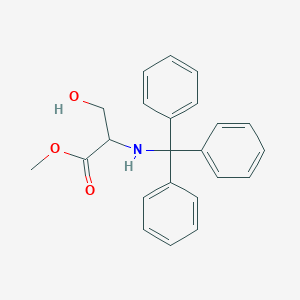
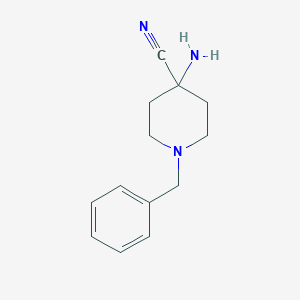
![[1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B153690.png)
![1-[(Benzyloxy)carbonyl]pyrrolidine-2-carboxylic acid](/img/structure/B153694.png)



